molecular formula C10H11IN2O B8030012 (S)-5-(6-iodopyridin-3-yl)-1-methylpyrrolidin-2-one

(S)-5-(6-iodopyridin-3-yl)-1-methylpyrrolidin-2-one

Cat. No.: B8030012
M. Wt: 302.11 g/mol
InChI Key: VSDJDIQKEYJLGJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(6-iodopyridin-3-yl)-1-methylpyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with an iodopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(6-iodopyridin-3-yl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and (S)-1-methylpyrrolidin-2-one.

    Coupling Reaction: A common method involves a coupling reaction between 3-iodopyridine and (S)-1-methylpyrrolidin-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in a suitable solvent (e.g., dimethylformamide) under an inert atmosphere.

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Properties

IUPAC Name

(5S)-5-(6-iodopyridin-3-yl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-13-8(3-5-10(13)14)7-2-4-9(11)12-6-7/h2,4,6,8H,3,5H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJDIQKEYJLGJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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